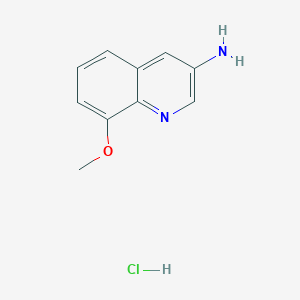

8-Methoxyquinolin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

8-methoxyquinolin-3-amine;hydrochloride |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;/h2-6H,11H2,1H3;1H |

InChI Key |

LGTFNYXEDWGDOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 8 Methoxyquinolin 3 Amine Hydrochloride

Classical and Contemporary Synthetic Pathways

The synthesis of the quinoline (B57606) ring system, the core of 8-Methoxyquinolin-3-amine (B2695798) hydrochloride, has been a subject of extensive study for over a century. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses form the foundation for many contemporary approaches. jocpr.comnih.gov These reactions typically involve the condensation of anilines with carbonyl compounds to construct the bicyclic quinoline scaffold. nih.gov

The Friedländer annulation is a particularly relevant and powerful method for generating substituted quinolines with high regiochemical control. This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). The regiochemistry of the final product is unambiguously defined by the substitution patterns of the two starting materials.

A plausible contemporary pathway for the synthesis of 8-Methoxyquinolin-3-amine would likely adapt the Friedländer reaction. The synthesis could commence with a suitably substituted aniline, such as 2-amino-3-methoxybenzaldehyde. This precursor would then be condensed with a reagent that can provide the C2 and C3 atoms of the quinoline ring, along with the 3-amino group. An example would be a reaction with a protected aminoacetaldehyde or a related equivalent, followed by a deprotection step.

An alternative contemporary route involves the functionalization of a pre-formed 8-methoxyquinoline (B1362559) core. This multi-step process might include:

Nitration: Regioselective nitration of 8-methoxyquinoline to introduce a nitro group at the C3 position. The methoxy (B1213986) group's electronic influence would be a key factor in directing this substitution.

Reduction: Subsequent reduction of the 3-nitro group to the desired 3-amino functionality. This is often achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. mdpi.com

Salt Formation: Finally, treatment of the resulting 8-Methoxyquinolin-3-amine with hydrochloric acid would yield the target hydrochloride salt.

This latter approach leverages well-established reactions and allows for precise control over the placement of the amino group through electrophilic aromatic substitution.

Green Chemistry Approaches in 8-Methoxyquinolin-3-amine Hydrochloride Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous substances. rsc.org These principles are highly applicable to the synthesis of quinoline derivatives.

Solvent-Free Reaction Conditions

A significant green strategy is the elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net Many quinoline syntheses can be performed under solvent-free or "neat" conditions, particularly when employing thermal or microwave energy. researchgate.netresearchgate.net For instance, a modified Friedländer reaction could be conducted by mixing the solid reactants, perhaps with a solid-supported catalyst, and heating them directly. researchgate.net This approach offers numerous advantages, including simplified reaction setups, easier product isolation (often requiring only recrystallization), reduced waste generation, and shorter reaction times. researchgate.netresearchgate.net

Catalytic Systems for Sustainable Synthesis

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In quinoline synthesis, a variety of catalytic systems have been developed to replace harsh, stoichiometric reagents used in classical methods.

Solid Acid Catalysts: Reusable solid catalysts, such as silica-propylsulfonic acid, can effectively promote Friedländer cyclizations, working well under both conventional heating and microwave irradiation. researchgate.net

Metal-Based Catalysts: A wide range of metal catalysts, including those based on tin, ruthenium, palladium, and silver, have been employed to facilitate various quinoline syntheses. rsc.orgresearchgate.net For example, tin(II) chloride dihydrate has been used for synthesizing polysubstituted quinolines at room temperature. researchgate.net Iron(III) catalysts have been developed for regioselective halogenation of 8-amidoquinolines in water, demonstrating the potential for using benign metals in aqueous media. mdpi.com

Metal-Free Catalysts: To avoid the cost and potential toxicity of heavy metals, metal-free catalytic systems have gained traction. nih.gov These include the use of iodine, which can promote three-component reactions to form quinolines, and ionic liquids, which can act as both the solvent and the catalyst and are often recyclable. nih.govrsc.org

| Catalyst Type | Example(s) | Key Advantages | Potential Application |

|---|---|---|---|

| Solid Acid | Silica-propylsulfonic acid | Reusable, effective under microwave conditions. researchgate.net | Friedländer Condensation |

| Metal-Based | SnCl₂·2H₂O | Works at room temperature, excellent yields. researchgate.net | Three-Component Quinoline Synthesis |

| Metal-Based | Iron(III) Nitrate | Enables reactions in water, inexpensive. mdpi.com | Regioselective Functionalization |

| Metal-Free | Iodine / Hydroiodic Acid | Avoids transition metals, good functional group tolerance. rsc.org | Multi-Component Reactions |

| Metal-Free | Ionic Liquids (e.g., [bmim]HSO₄) | Acts as solvent and catalyst, recyclable, short reaction times. nih.gov | Modified Friedländer Synthesis |

Microwave and Ultrasonic Assisted Syntheses

The use of non-conventional energy sources like microwaves and ultrasound can dramatically improve the efficiency and environmental profile of chemical syntheses. nih.gov

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly. This technique has been shown to significantly accelerate quinoline synthesis, often reducing reaction times from hours to minutes and increasing product yields. nih.govjmpas.com Catalyst-free Friedländer syntheses performed under microwave irradiation have demonstrated higher yields compared to conventional heating. nih.gov This method's efficiency can lead to substantial energy savings and higher throughput. udayton.edursc.org

Ultrasonic-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. researchgate.net This sonochemical approach enhances mass transfer and reaction rates. For the synthesis of quinoline derivatives, ultrasound irradiation has been shown to provide outstanding benefits, including dramatically reduced reaction times, higher yields, and milder reaction conditions, making the processes more eco-friendly. researchgate.netrsc.orgmdpi.comresearchgate.net

| Energy Source | Primary Benefit | Reaction Time | Yield | Green Aspect |

|---|---|---|---|---|

| Conventional Heating | Traditional, well-established | Hours to days | Variable to good | High energy consumption |

| Microwave Irradiation | Rapid, uniform heating | Minutes nih.govudayton.edu | Often improved nih.gov | Reduced energy use, speed |

| Ultrasonic Irradiation | Enhanced mass transfer, acoustic cavitation | Minutes to hours mdpi.comresearchgate.net | Often improved researchgate.netrsc.org | Energy efficiency, milder conditions |

Stereoselective and Regioselective Synthesis Strategies

While this compound is not a chiral molecule, the principles of stereoselectivity can be relevant if chiral intermediates are used. However, regioselectivity is of paramount importance in its synthesis to ensure the correct placement of the methoxy and amino substituents on the quinoline ring.

The most powerful tool for ensuring regioselectivity is the selection of the synthetic pathway itself.

The Friedländer Synthesis: As mentioned, this method offers near-perfect regiochemical control. The final substitution pattern is a direct consequence of the starting materials. To synthesize 8-Methoxyquinolin-3-amine, one would require a benzene (B151609) derivative with an amino group and a carbonyl group in a 1,2-relationship, and with a methoxy group positioned to become the C8 substituent. The choice of the second reactant determines the C2 and C3 substituents.

Electrophilic Substitution on a Pre-formed Ring: In a multi-step synthesis starting from 8-methoxyquinoline, the regioselectivity of subsequent reactions (like nitration) is governed by the directing effects of the existing methoxy group and the nitrogen atom in the pyridine (B92270) ring. The interplay of these electronic effects determines the position of the incoming electrophile. The activating, ortho-para directing methoxy group would need to be balanced against the deactivating effects of the heterocyclic ring to achieve the desired 3-amino product via a 3-nitro intermediate. Furthermore, the use of a directing group, such as an N-amido group at position 8, can precisely control the regioselectivity of functionalization, for example, directing halogenation specifically to the C5 position. mdpi.com This chelation-assisted strategy is a sophisticated method for achieving high regioselectivity in quinoline chemistry.

Scale-Up Considerations for Laboratory to Industrial Synthesis

Translating a laboratory-scale synthesis to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. researchgate.net

Key considerations for the scale-up of this compound synthesis include:

Reaction Conditions: Industrial processes often favor conditions of moderate temperature and pressure to minimize equipment costs and energy consumption. While methods like microwave synthesis are highly efficient in the lab, their scale-up can be challenging. In contrast, catalytic processes that run efficiently at or near room temperature are highly desirable for industrial applications. researchgate.netresearchgate.net

Catalyst Management: For catalytic routes, the cost, lifespan, and recyclability of the catalyst are critical. Heterogeneous or solid-supported catalysts are often preferred for industrial processes because they can be easily separated from the reaction mixture by filtration, which is far more efficient than removing a dissolved homogeneous catalyst. researchgate.net

Purification: Laboratory purifications often rely on column chromatography, which is expensive and impractical for large quantities. On an industrial scale, the process must be optimized to yield a product that can be purified by crystallization. This requires careful control of the final reaction steps to minimize impurities that may inhibit crystallization or be difficult to remove.

Heat Management: Exothermic reactions that are easily managed in small lab flasks can generate dangerous amounts of heat in large reactors. The scale-up plan must include robust cooling systems and may require slow, controlled addition of reagents to manage the reaction rate and temperature.

Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all materials involved.

Raw Material Availability and Cost: The economic feasibility of the entire process hinges on the cost and reliable supply of the starting materials. A synthetic route that uses inexpensive and readily available feedstocks is strongly preferred for industrial production. researchgate.net

Chemical Reactivity and Transformation Studies of 8 Methoxyquinolin 3 Amine Hydrochloride

Electrophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system exhibits a nuanced response to electrophilic aromatic substitution (EAS), largely governed by the reaction conditions and the nature of the substituents present. In acidic media, typically employed for EAS reactions, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack, thus favoring substitution on the carbocyclic (benzene) ring. stackexchange.com

In the case of 8-Methoxyquinolin-3-amine (B2695798), the benzene (B151609) ring is strongly activated by the 8-methoxy group, which is a powerful ortho- and para-directing group. The 3-amino group is also an activating, ortho-, para-director; however, under the acidic conditions of most EAS reactions, it exists as the deactivating, meta-directing ammonium (B1175870) (-NH₃⁺) group. Consequently, the regiochemical outcome of electrophilic substitution is predominantly controlled by the 8-methoxy group. Electrophilic attack is therefore predicted to occur at positions C5 and C7.

Research on the nitration of closely related 8-methoxyquinoline (B1362559) has shown that the reaction yields 5-nitro-8-methoxyquinoline, demonstrating the directing effect of the methoxy (B1213986) group. researchgate.net Similarly, studies on the nitration of 8-aminoquinoline amides, where the amine is protected and less deactivating, have shown a strong preference for substitution at the C5 position. mdpi.com

| Electrophile | Reagent/Conditions | Predicted Major Product(s) | Reference Compound |

| NO₂⁺ | HNO₃/H₂SO₄ | 8-Methoxy-5-nitroquinolin-3-amine | 8-Methoxyquinoline researchgate.net |

| Br⁺ | Br₂/FeBr₃ | 5-Bromo-8-methoxyquinolin-3-amine | General EAS Principles |

| SO₃ | Fuming H₂SO₄ | 8-Methoxy-3-aminoquinoline-5-sulfonic acid | General EAS Principles |

Nucleophilic Substitution Reactions on the Quinoline Ring System

Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted quinoline ring of 8-Methoxyquinolin-3-amine is not feasible due to the absence of a suitable leaving group and strong activating electron-withdrawing groups. fishersci.co.uk However, the molecule can be modified to undergo such reactions.

A common strategy involves the conversion of the 3-amino group into a good leaving group, such as a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction). For instance, treatment with sodium nitrite and a hydrohalic acid (e.g., HBr) would yield 3-bromo-8-methoxyquinoline. This halogenated derivative can then serve as a substrate for SNAr reactions, particularly if further activated.

Alternatively, if electrophilic halogenation is first performed at the C5 or C7 position, the resulting halo-substituted 8-Methoxyquinolin-3-amine could potentially undergo nucleophilic substitution. These reactions typically require forcing conditions or metal catalysis, as the ring is not strongly activated towards nucleophilic attack. The reactivity of chloroquinolines in nucleophilic substitution is well-documented, often involving displacement of the chlorine by amines or other nucleophiles. nih.gov

Reactions Involving the Amine Functional Group

The 3-amino group is a primary site of reactivity in 8-Methoxyquinolin-3-amine, behaving as a typical aromatic amine and a potent nucleophile.

The primary amine at the C3 position readily undergoes acylation with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used as a protecting group strategy or to introduce new functional moieties. For example, reaction with acetyl chloride would yield N-(8-methoxyquinolin-3-yl)acetamide. A similar acylation has been demonstrated with 6-methoxyquinolin-8-amine, which reacts with chloroacetyl chloride to form the corresponding amide. mdpi.com

Alkylation of the 3-amino group can be achieved with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium salt. libretexts.org To achieve selective mono-alkylation, reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more effective method.

| Reaction | Reagent | Base | Typical Product |

| Acylation | Acetyl chloride | Pyridine or Triethylamine | N-(8-methoxyquinolin-3-yl)acetamide |

| Acylation | Acetic anhydride | Pyridine | N-(8-methoxyquinolin-3-yl)acetamide |

| Alkylation | Methyl iodide | K₂CO₃ | 8-Methoxy-3-(methylamino)quinoline & di-methylated products |

As a primary amine, 8-Methoxyquinolin-3-amine can participate in condensation reactions with carbonyl compounds. wikipedia.org Reaction with aldehydes or ketones, typically under acid catalysis with removal of water, leads to the formation of imines, also known as Schiff bases. These imines are versatile intermediates for further synthetic transformations. The formation of Schiff bases from 3-formylquinolines and various amines is a well-established reaction. rsc.org

The 3-aminoquinoline (B160951) moiety can also be a component in cycloaddition reactions. While the amine itself is not typically a direct participant in common cycloadditions, it can be converted into a reactive functional group. For example, diazotization followed by reaction with sodium azide (B81097) would yield 3-azido-8-methoxyquinoline. This azide can then undergo [3+2] cycloaddition reactions (Huisgen cycloaddition) with alkynes to form triazole-linked quinoline derivatives. Furthermore, condensation of the amine with certain carbonyl compounds can generate azomethine ylides, which can then participate in [3+2] dipolar cycloadditions to construct complex pyrrolidine-fused heterocyclic systems. beilstein-journals.orgnih.gov

Oxidation and Reduction Chemistry of the Quinoline Scaffold

The oxidation and reduction of the quinoline scaffold can selectively target either the pyridine or the benzene ring, depending on the reagents and the substituents present.

Oxidation: The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, the presence of the electron-donating 8-methoxy group makes the benzene ring more susceptible to oxidative degradation compared to unsubstituted quinoline. Strong oxidizing agents like potassium permanganate under harsh conditions could potentially lead to the cleavage of the carbocyclic ring. A more synthetically useful transformation is the oxidation of the related 8-hydroxyquinoline to quinoline-5,8-dione, which suggests that the 8-methoxy derivative might undergo a similar conversion to a quinone-like structure under specific catalytic conditions. rsc.org

Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method to selectively reduce the pyridine portion, which would convert 8-Methoxyquinolin-3-amine to 8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine. pharmaguideline.com Other reagents, such as zinc borohydride (B1222165), have also been shown to be effective for the regioselective reduction of quinolines to their tetrahydro derivatives. tandfonline.com This transformation is valuable as it converts the planar, aromatic system into a more flexible, three-dimensional saturated heterocyclic structure.

| Transformation | Reagent/Catalyst | Product |

| Reduction | H₂, Pd/C | 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine |

| Reduction | Zinc Borohydride | 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine |

| Oxidation (Predicted) | tert-Butyl hydroperoxide, Fe-catalyst | 8-Methoxyquinoline-5,X-dione (hypothetical) |

Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 8-Methoxyquinolin-3-amine scaffold can participate in these reactions in multiple ways. mdpi.comnih.gov

As a Nucleophile: The 3-amino group can act as the amine component in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org Coupling with a variety of aryl or heteroaryl halides or triflates would provide a direct route to N-aryl-8-methoxyquinolin-3-amines, significantly expanding the structural diversity of derivatives. The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields in these transformations. nih.gov

As an Electrophile (after modification): To participate as the electrophilic partner, 8-Methoxyquinolin-3-amine must first be halogenated. As discussed previously, this can be achieved either by electrophilic halogenation at C5 or C7 or by a Sandmeyer reaction at C3. The resulting halo-8-methoxyquinoline can then be used in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with another amine to form a di-aminoquinoline derivative.

These reactions provide robust and versatile methods for the synthesis of highly functionalized quinoline derivatives starting from the 8-Methoxyquinolin-3-amine core. researchgate.net

| Coupling Reaction | Role of Quinoline | Coupling Partner | Key Catalyst/Ligand | Product Type |

| Buchwald-Hartwig | Nucleophile (-NH₂) | Aryl Bromide | Pd₂(dba)₃ / XPhos | N-Aryl-8-methoxyquinolin-3-amine |

| Suzuki-Miyaura | Electrophile (as 5-Bromo deriv.) | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-8-methoxyquinolin-3-amine |

| Sonogashira | Electrophile (as 3-Iodo deriv.) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 3-(Phenylethynyl)-8-methoxyquinoline |

Derivatization Strategies and Analogue Development from the 8 Methoxyquinolin 3 Amine Scaffold

Synthesis of Substituted 8-Methoxyquinolin-3-amine (B2695798) Analogues

The primary amino group of 8-methoxyquinolin-3-amine is a key handle for the introduction of various substituents to generate a library of analogues. Standard synthetic methodologies for the functionalization of aromatic amines can be readily applied to this scaffold.

N-Acylation and N-Sulfonylation: The amino group can be acylated using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups, thereby modifying the steric and electronic properties of the parent molecule. For instance, parallel acylation has been successfully used to generate libraries of aminoquinoline derivatives.

N-Alkylation: The synthesis of N-alkylated analogues can be achieved through several methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the secondary or tertiary amine. This method is highly versatile due to the commercial availability of a vast array of aldehydes and ketones.

Urea and Thiourea (B124793) Formation: The reaction of 8-methoxyquinolin-3-amine with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing the intermolecular interactions of the resulting analogues.

Below is a table summarizing these substitution strategies:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Acylation | Acid Chloride/Anhydride, Base | Amide |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Formation of Hybrid Molecules Incorporating the Quinoline (B57606) Amine Moiety

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising strategy in medicinal chemistry. The 8-methoxyquinolin-3-amine scaffold is an excellent starting point for the synthesis of such hybrids, particularly those incorporating other heterocyclic rings.

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to link the 8-methoxyquinolin-3-amine moiety to a triazole ring. This typically involves the conversion of the amino group into an azide (B81097), which can then be reacted with a terminal alkyne. Alternatively, the amine can be functionalized with a propargyl group to introduce the alkyne handle for reaction with an organic azide. This strategy has been used to create a variety of quinoline-triazole hybrids. rsc.org

Tetrazole Hybrids: The Ugi-azide reaction, a multicomponent reaction, offers a convergent approach to tetrazole-containing hybrids. In this reaction, an amine, an aldehyde, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) react in a one-pot process to form a tetrazole derivative. By using 8-methoxyquinolin-3-amine as the amine component, a tetrazole ring can be appended to the quinoline scaffold, often with a linker derived from the aldehyde and isocyanide components. This approach has been utilized to synthesize 8-amino-6-methoxyquinoline-tetrazole hybrids. researchgate.net

Pyrazole (B372694) Hybrids: The condensation of 3-aminoquinolines with appropriately substituted 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-fused quinoline systems or quinoline-substituted pyrazoles. The specific reaction conditions and the nature of the reactants determine the final structure of the hybrid molecule.

The following table outlines strategies for hybrid molecule formation:

| Hybrid Moiety | Key Reaction | Necessary Functionalization of Scaffold |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | Conversion to azide or attachment of an alkyne |

| Tetrazole | Ugi-Azide Reaction | Direct use of the primary amine |

| Pyrazole | Cyclocondensation | Direct use of the primary amine with a suitable diketone |

Design and Synthesis of Quinolyl-Nitrones and Related Heterocycles

The 3-amino group of 8-methoxyquinolin-3-amine can be utilized to construct other nitrogen-containing functional groups and heterocycles, such as nitrones, or to serve as a building block for the synthesis of fused heterocyclic systems.

Quinolyl-Nitrones: While the direct conversion of a primary aromatic amine to a nitrone is not a standard transformation, a plausible synthetic route involves a two-step process. First, the primary amine can be N-alkylated to a secondary amine via reductive amination as described in section 4.1. Subsequent oxidation of the resulting secondary amine, for instance with reagents like Oxone or hydrogen peroxide in the presence of a suitable catalyst, can yield the corresponding N-alkyl-N-(8-methoxyquinolin-3-yl)nitrone. organic-chemistry.org Alternatively, a one-pot condensation/oxidation of the primary amine with an aldehyde using an oxidant like urea-hydrogen peroxide (UHP) and a catalyst such as methyltrioxorhenium (MTO) could afford the desired nitrone. nih.gov

Fused Heterocycles: The 3-amino group is well-positioned for the construction of fused heterocyclic rings onto the quinoline core. For example, reaction with appropriate precursors can lead to the formation of pyrazolo[4,3-c]quinolines. This often involves the reaction of a 3-aminoquinoline (B160951) derivative with reagents that can form the pyrazole ring through cyclocondensation. Similarly, the synthesis of triazolo[4,5-c]quinolines can be envisioned, starting from the 3-aminoquinoline scaffold. organic-chemistry.org These reactions significantly expand the structural diversity of derivatives obtainable from 8-methoxyquinolin-3-amine.

Development of Quinolyl-Based Ligands and Coordination Compounds

The nitrogen atoms of the quinoline ring and the 3-amino group (or its derivatives) in the 8-methoxyquinolin-3-amine scaffold can act as donor atoms for metal chelation, making this scaffold a promising starting point for the development of novel ligands and their coordination compounds.

Schiff Base Ligands: A common strategy for creating polydentate ligands is the formation of Schiff bases through the condensation of the primary amino group with an aldehyde. By choosing an aldehyde that contains additional donor atoms (e.g., salicylaldehyde (B1680747) or 2-pyridinecarboxaldehyde), multidentate ligands can be synthesized in a single step. For example, the reaction of 3-aminoquinoline with o-vanillin has been reported to produce Schiff base ligands. ajrconline.org These Schiff base ligands can then be complexed with various transition metal ions, such as Cu(II), Co(II), Ni(II), and Zn(II), to form stable coordination compounds. bepls.com

N-Functionalized Ligands: The 3-amino group can be functionalized with chelating moieties to create ligands with specific coordination properties. For instance, acylation of the amine with a carboxylic acid containing other donor groups (e.g., picolinic acid or an amino acid) can yield amide-based ligands. The resulting multidentate ligands can then be used to form complexes with a variety of metal ions. The coordination behavior of such ligands is influenced by the nature of the donor atoms and the steric and electronic properties of the quinoline scaffold. The synthesis of a tripodal tris-8-aminoquinoline ligand demonstrates the potential of aminoquinolines in forming complex coordination architectures. nih.gov

The following table summarizes the approaches to ligand development:

| Ligand Type | Synthetic Strategy | Potential Metal Ions |

| Schiff Base | Condensation with a functionalized aldehyde | Cu(II), Ni(II), Co(II), Zn(II), Fe(III) |

| N-Acyl | Acylation with a chelating carboxylic acid | Rh(III), Ru(II), Fe(III) |

| N-Alkyl | Alkylation with a chelating alkyl halide | A wide range of transition metals |

Scaffold Diversity Generation via Parallel Synthesis

Parallel synthesis is a powerful tool for rapidly generating large libraries of related compounds for screening and structure-activity relationship (SAR) studies. The 8-methoxyquinolin-3-amine scaffold is well-suited for this approach due to the reactivity of the primary amino group.

A library of diverse analogues can be synthesized by reacting 8-methoxyquinolin-3-amine with a collection of different building blocks in a parallel format. For example, an array of amides can be generated by reacting the parent amine with a library of commercially available acid chlorides in a multi-well plate format. Similarly, a library of N-substituted analogues can be produced via parallel reductive amination with a diverse set of aldehydes.

The use of solid-phase synthesis can further streamline the process of library generation and purification. The 8-methoxyquinolin-3-amine scaffold could be attached to a solid support, followed by reaction with various building blocks. After the desired transformations, the final products can be cleaved from the support in high purity. This approach has been successfully applied to the synthesis of a 4-aminoquinoline (B48711) library. bohrium.com

The following table illustrates a potential parallel synthesis scheme:

| Scaffold | Reaction Type | Building Block Library | Resulting Library |

| 8-Methoxyquinolin-3-amine | Parallel N-Acylation | Diverse Acid Chlorides | Library of Amide Analogues |

| 8-Methoxyquinolin-3-amine | Parallel Reductive Amination | Diverse Aldehydes | Library of N-Alkyl Analogues |

| 8-Methoxyquinolin-3-amine | Parallel Urea Formation | Diverse Isocyanates | Library of Urea Analogues |

Theoretical and Computational Investigations of 8 Methoxyquinolin 3 Amine Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to compute various molecular properties and reactivity descriptors. For 8-Methoxyquinolin-3-amine (B2695798) hydrochloride, these studies reveal the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to electrophilic or nucleophilic attack.

Detailed analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. arabjchem.org A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool. tandfonline.com It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For 8-Methoxyquinolin-3-amine, the nitrogen atoms and the oxygen of the methoxy (B1213986) group are expected to be electron-rich sites, while the hydrogen atoms of the amine hydrochloride group are electron-poor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netrsc.org These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). These parameters provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule.

Table 1: Calculated Quantum Chemical Properties and Reactivity Descriptors for 8-Methoxyquinolin-3-amine

| Parameter | Symbol | Value (a.u.) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.215 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.078 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 0.137 | Correlates with chemical stability and reactivity. |

| Electronegativity | χ | 0.147 | Measures the power to attract electrons. |

| Chemical Hardness | η | 0.069 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 14.493 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | 0.157 | Measures the propensity to accept electrons. |

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface, DFT can predict the most likely pathways for a given transformation, including the structures of transition states and intermediates. This is invaluable for understanding how 8-Methoxyquinolin-3-amine hydrochloride might react under various conditions, guiding synthetic efforts and explaining observed product distributions.

A typical reaction pathway prediction involves several steps. First, the geometries of the reactants and products are optimized to find their lowest energy structures. Next, computational methods are used to locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. researchgate.net The structure of the TS provides crucial information about the geometry of the reacting molecules at the point of bond-making and bond-breaking.

The activation energy (Ea) of the reaction is determined by the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. DFT calculations can also identify any intermediates (IMs), which are stable species formed during the reaction. By mapping out the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. mdpi.com For instance, in an electrophilic aromatic substitution reaction on the quinoline (B57606) ring, DFT can determine which position is most favorable for substitution by comparing the activation energies for attack at different sites.

Table 2: Hypothetical DFT-Calculated Energies for Nitration of 8-Methoxyquinolin-3-amine

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 8-MQ-3-NH2 + NO2+ | 0.0 |

| Transition State 1 (TS1) | Electrophilic attack at C5 | +15.2 |

| Intermediate 1 (IM1) | Sigma complex at C5 | +4.5 |

| Transition State 2 (TS2) | Electrophilic attack at C7 | +18.9 |

| Intermediate 2 (IM2) | Sigma complex at C7 | +7.8 |

| Product 1 | 5-Nitro-8-methoxyquinolin-3-amine | -5.3 |

| Product 2 | 7-Nitro-8-methoxyquinolin-3-amine | -2.1 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide detailed electronic information about a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can explore its conformational landscape. The molecule possesses rotational freedom around the C-O bond of the methoxy group and the C-N bond of the amine group. An MD simulation can reveal the preferred orientations (conformers) of these groups and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly affect its interaction.

Simulations are typically performed by placing the molecule in a box of solvent molecules (e.g., water) to mimic solution-phase conditions. nih.gov The analysis of the simulation trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radial Distribution Functions (RDF): To characterize the structure of the solvent around the molecule, identifying solvation shells and specific interactions like hydrogen bonds between the amine hydrochloride group and water.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds, which are crucial for the molecule's solubility and interactions.

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS3e / AMBER | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | ~10,000 atoms | Includes the solute, solvent, and counter-ions. |

| Simulation Time | 100-500 nanoseconds | Allows for sampling of relevant conformational changes. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates conditions at room temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

A significant advantage of computational chemistry is its application in the rational design of new molecules with tailored properties. nih.gov By understanding the structure-property relationships of this compound, researchers can design novel derivatives with enhanced or modified reactivity, solubility, or biological activity. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are often employed in this process. nih.gov

The design process begins with the parent molecule as a template. Based on the insights from quantum chemical studies (e.g., MEP maps and FMO analysis), specific modifications are proposed. For example, to increase the molecule's nucleophilicity, electron-donating groups (e.g., -OH, -CH3) could be added to the quinoline ring. Conversely, to enhance its electrophilicity, electron-withdrawing groups (e.g., -CF3, -CN) could be introduced. researchgate.net

For each designed derivative, computational tools are used to predict its properties. Quantum chemical calculations can quickly estimate the new molecule's electronic structure and reactivity descriptors. mdpi.com This allows for a rapid screening of many potential derivatives without the need for laborious synthesis and experimental testing. The most promising candidates, those with the desired predicted reactivity profiles, can then be prioritized for synthesis.

Table 4: Computationally Designed Derivatives and Their Predicted Reactivity

| Derivative Name | Modification | Predicted Change in Reactivity | Predicted Electrophilicity Index (ω) |

|---|---|---|---|

| Parent Molecule | - | Baseline | 0.157 |

| Derivative A | Add -NO2 at C5 | Increased electrophilicity, more reactive to nucleophiles. | 0.245 |

| Derivative B | Add -OH at C6 | Increased nucleophilicity, more reactive to electrophiles. | 0.131 |

| Derivative C | Replace -OCH3 with -OCF3 | Significantly increased electrophilicity of the ring system. | 0.289 |

| Derivative D | Add -CH3 at C4 | Slightly increased nucleophilicity. | 0.148 |

In Silico Screening for Synthetic Accessibility

While computational design can generate a vast number of novel chemical structures with desirable properties, not all of them can be easily synthesized in a laboratory. Therefore, a crucial step in the design pipeline is to assess the synthetic accessibility of the proposed derivatives. In silico screening methods provide a way to estimate how difficult a molecule would be to synthesize, allowing researchers to filter out overly complex or impractical structures.

One common approach is the calculation of a Synthetic Accessibility (SA) score. nih.gov These scoring algorithms are often based on a combination of two main factors:

Fragment Analysis: The molecule is deconstructed into smaller fragments. The score is rewarded if these fragments are common and found in commercially available starting materials or known synthetic intermediates. The score is penalized if the fragments are rare or complex.

Complexity Penalty: The score is penalized for structural features that are known to be challenging in synthesis, such as the presence of many chiral centers, non-standard ring systems, or stereochemically complex junctions.

By calculating an SA score for each designed derivative, researchers can rank them based on their likely ease of synthesis. Molecules with a lower (more favorable) SA score are considered more synthetically accessible and are better candidates for further investigation. This in silico screening step helps to bridge the gap between theoretical design and practical laboratory work, ensuring that computational efforts are focused on molecules that have a realistic chance of being made.

Table 5: In Silico Synthetic Accessibility Analysis of Designed Derivatives

| Derivative | Key Fragments | Complexity Factors | Hypothetical SA Score (1=Easy, 10=Hard) |

|---|---|---|---|

| Derivative A (-NO2 at C5) | Aminonitroquinoline, Methoxy group | Standard aromatic substitution. | 3.2 |

| Derivative B (-OH at C6) | Aminohydroxyquinoline, Methoxy group | Potential for multiple reaction sites. | 3.8 |

| Derivative C (-OCF3) | Trifluoromethoxy group, Aminoquinoline | Specialized reagents required for -OCF3 group. | 5.5 |

| Derivative D (-CH3 at C4) | Methylaminoquinoline, Methoxy group | Well-established C-C bond formation methods. | 2.9 |

Applications of 8 Methoxyquinolin 3 Amine Hydrochloride in Advanced Organic Synthesis

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. 8-Methoxyquinolin-3-amine (B2695798) hydrochloride possesses structural features that make it an attractive candidate for development into a chiral ligand precursor. The quinoline (B57606) nitrogen and the exocyclic amine group can serve as two coordination sites for metal centers, forming a bidentate chelate.

While specific studies detailing the use of 8-Methoxyquinolin-3-amine as a chiral auxiliary are not extensively documented, the broader class of chiral amines and aminoquinolines has seen significant application in this area. mdpi.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. mdpi.com The general principle involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which it can be removed.

The synthesis of chiral ligands from 8-Methoxyquinolin-3-amine would typically involve the resolution of its racemic form or an asymmetric synthesis to obtain a single enantiomer. This enantiopure amine could then be derivatized, for example, by introducing a chiral substituent on the amine or elsewhere on the quinoline ring, to create a library of ligands for screening in various asymmetric transformations.

Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from 8-Methoxyquinolin-3-amine

| Asymmetric Reaction | Potential Metal Catalyst | Expected Outcome |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Enantioselective reduction of prochiral ketones and olefins. |

| C-C Bond Formation | Palladium, Copper | Asymmetric Heck, Suzuki, and Sonogashira cross-coupling reactions. |

| Cycloaddition | Lewis Acids | Diastereoselective and enantioselective Diels-Alder and [3+2] cycloadditions. |

| Aldol Reaction | Boron, Titanium | Stereoselective formation of β-hydroxy carbonyl compounds. |

This table represents potential applications based on the known reactivity of similar quinoline-based ligands and is intended for illustrative purposes, as specific research on 8-Methoxyquinolin-3-amine hydrochloride in these areas is limited.

Role as a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The bifunctional nature of this compound, possessing both a nucleophilic amine and an aromatic scaffold amenable to electrophilic and nucleophilic substitution, makes it a valuable building block for the synthesis of complex heterocyclic systems.

The amine group at the C-3 position can readily participate in reactions to form new rings. For example, it can react with α,β-unsaturated carbonyl compounds to construct fused polycyclic systems or undergo condensation with dicarbonyl compounds to form novel heterocyclic rings. Furthermore, the quinoline ring itself can be further functionalized.

Research on related aminoquinolines has demonstrated their utility in constructing fused heterocyclic systems. For instance, the synthesis of various medicinally important heterocyclic compounds often involves the use of amino-substituted heterocycles as key starting materials. openmedicinalchemistryjournal.com The methoxy (B1213986) group at the 8-position can also influence the regioselectivity of these reactions and can be a handle for further transformations, such as demethylation to the corresponding 8-hydroxyquinoline, which is a well-known chelating agent.

Intermediacy in the Synthesis of Functionally Diverse Organic Compounds

As a synthetic intermediate, this compound provides access to a wide range of functionally diverse organic compounds. The amine functionality can be diazotized and subsequently replaced by a variety of substituents, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. This allows for extensive diversification of the quinoline core at the 3-position.

Moreover, the amine can be acylated, alkylated, or sulfonylated to introduce a wide array of functional groups, each potentially modulating the biological activity or physical properties of the resulting molecule. The quinoline nitrogen can also be quaternized to form quaternary ammonium (B1175870) salts, which can have their own unique applications.

While specific examples of this compound as an intermediate are not prevalent in the literature, the synthetic utility of aminoquinolines is well-established. For example, 8-amino-6-methoxyquinoline (B117001) is a known precursor in the synthesis of antimalarial drugs. mdpi.com

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org The presence of a primary amine makes this compound a suitable component for various MCRs.

One of the most well-known MCRs involving primary amines is the Ugi reaction, which combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide. The incorporation of the 8-methoxyquinoline (B1362559) moiety through an Ugi reaction could lead to the rapid generation of a library of complex molecules with potential biological activities. mdpi.com

Other MCRs where 8-Methoxyquinolin-3-amine could be employed include the Passerini reaction (after conversion to an isocyanide) and various aza-Diels-Alder reactions. The ability to introduce significant molecular complexity in a single step makes MCRs an attractive strategy for drug discovery and development, and this compound represents a promising building block for such endeavors. rsc.orgnih.gov

Table 2: Potential Multicomponent Reactions Involving 8-Methoxyquinolin-3-amine

| Multicomponent Reaction | Other Reactants | Resulting Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide with a Quinoline Substituent |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester | Dihydropyridine Fused or Substituted with Quinoline |

| Biginelli Reaction | Aldehyde, β-Ketoester/Urea or Thiourea (B124793) | Dihydropyrimidinone with a Quinoline Substituent |

This table illustrates the potential of 8-Methoxyquinolin-3-amine in MCRs based on the reactivity of primary amines. Specific experimental validation with this compound is needed.

Development of Novel Reagents and Catalysts

The structural features of this compound also suggest its potential in the development of novel reagents and catalysts. The quinoline nitrogen, in conjunction with the 3-amino group, could be used to support a metal catalyst, potentially influencing its reactivity and selectivity.

Furthermore, the amine group can be functionalized to create organocatalysts. For instance, derivatization with a thiourea moiety could lead to bifunctional catalysts capable of activating substrates through hydrogen bonding. The development of chiral versions of such catalysts could have significant applications in asymmetric synthesis.

While the direct application of this compound in this context is yet to be explored, the broader field of quinoline-based catalysts is an active area of research. The unique electronic environment provided by the methoxy group at the 8-position could lead to the development of catalysts with novel properties.

Advanced Spectroscopic and Mechanistic Elucidation of Reactions Involving 8 Methoxyquinolin 3 Amine Hydrochloride

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates (e.g., NMR, IR)

By setting up a reaction within an NMR spectrometer, a series of spectra can be acquired over time. iastate.edu This allows for the tracking of reactant consumption and product formation. For a hypothetical reaction, such as the N-alkylation of 8-Methoxyquinolin-3-amine (B2695798), one could monitor the change in the chemical shifts of the protons on the quinoline (B57606) ring and the newly formed N-alkyl group. The integration of these signals provides quantitative data on the concentration of each species, enabling the determination of reaction kinetics. rsc.org

Similarly, in situ Fourier Transform Infrared (FTIR) spectroscopy can follow the progress of a reaction by monitoring changes in the vibrational frequencies of functional groups. youtube.com For instance, in a reaction where the primary amine of 8-Methoxyquinolin-3-amine hydrochloride is converted to a secondary amine or an amide, the characteristic N-H stretching and bending frequencies would shift or disappear, while new bands corresponding to the product would emerge. nih.gov These spectral changes provide a real-time profile of the reaction, helping to identify key intermediates and determine kinetic parameters. researchgate.netrsc.orgrsc.org

To illustrate how kinetic data could be presented, the following interactive table shows hypothetical concentration changes over time for a reaction monitored by in situ spectroscopy.

Hypothetical Reaction Progress Monitored by In Situ Spectroscopy

| Time (minutes) | [8-Methoxyquinolin-3-amine HCl] (M) | [Intermediate] (M) | [Product] (M) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.15 | 0.10 |

| 20 | 0.50 | 0.20 | 0.30 |

| 30 | 0.25 | 0.15 | 0.60 |

| 40 | 0.10 | 0.05 | 0.85 |

| 50 | 0.00 | 0.00 | 1.00 |

X-ray Crystallography for Complex Product Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For complex products derived from reactions of this compound, this technique can unambiguously establish the molecular structure, stereochemistry, and conformation.

The following table presents crystallographic data for the analogous compound 3,6,8-trimethoxyquinoline, illustrating the type of information obtained from an X-ray diffraction study. tandfonline.com

Crystallographic Data for an Analogous Methoxyquinoline Derivative

| Parameter | Value for 3,6,8-trimethoxyquinoline |

|---|---|

| Chemical Formula | C12H13NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 14.011(4) |

| c (Å) | 9.171(2) |

| β (°) | 101.52(3) |

| Volume (ų) | 1075.3(5) |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique for monitoring reaction progress and characterizing the resulting products by providing information about their molecular weight and structure. When coupled with a separation technique like liquid chromatography (LC-MS), it can track the disappearance of reactants and the appearance of products in a complex mixture.

For this compound, the molecular ion peak in the mass spectrum would confirm its mass. During a reaction, the emergence of new peaks corresponding to the mass of the expected product(s) can be monitored. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the products. nih.govsigmaaldrich.com

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced. For methoxyquinoline derivatives, common fragmentation pathways include the loss of a methyl radical (•CH3) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO). mcmaster.ca Analyzing the fragmentation pattern of a reaction product can confirm its identity and structure.

The table below lists the expected m/z (mass-to-charge ratio) values for 8-Methoxyquinolin-3-amine and some of its potential fragments in a mass spectrum.

Expected Mass Spectrometry Fragments for 8-Methoxyquinolin-3-amine

| Species | Formula | Expected m/z |

|---|---|---|

| Molecular Ion [M]+• | C10H10N2O | 174.08 |

| [M - CH3]+ | C9H7N2O | 159.06 |

| [M - CH3 - CO]+ | C8H7N2 | 131.06 |

| [M - HCN]+• | C9H9NO | 147.07 |

Mechanistic Pathway Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom in the products and intermediates can be determined using NMR or mass spectrometry.

In the context of reactions involving this compound, one could synthesize the starting material with a ¹⁵N label in the amine group or the quinoline ring nitrogen. chemrxiv.org If the reaction involves a rearrangement or cyclization, tracking the location of the ¹⁵N atom in the final product would provide conclusive evidence for or against a proposed mechanism. For example, if a reaction is proposed to proceed through a specific intermediate where the amine nitrogen attacks another part of the molecule, the presence of the ¹⁵N label at the new position in the product would support this pathway.

Similarly, labeling the methyl group of the methoxy moiety with ¹³C could clarify its role in a reaction. researchgate.net If the methyl group is transferred or eliminated during the reaction, its fate can be followed by ¹³C NMR or by observing the corresponding mass shift in the mass spectrum. These studies provide unambiguous evidence that is often unattainable through other means. nih.gov

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is a major trend in modern organic synthesis. nih.govyoutube.com For a molecule like 8-Methoxyquinolin-3-amine (B2695798) hydrochloride, these technologies offer enhanced safety, reproducibility, and scalability.

Future research will likely focus on developing robust, multi-step continuous flow processes for its synthesis. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. Furthermore, the use of hazardous reagents or unstable intermediates can be managed more safely in the small, contained volumes of a flow reactor. youtube.com

Automated synthesis platforms, which combine robotics with reaction optimization algorithms, could accelerate the discovery of novel derivatives. sigmaaldrich.comchemrxiv.org By systematically varying starting materials and reaction conditions, these systems can rapidly generate libraries of related compounds for screening in various applications. This high-throughput approach minimizes manual labor and can uncover optimal synthetic pathways more efficiently than traditional methods. nih.govchemrxiv.org The integration of real-time analytical feedback within these systems ensures reproducible results and facilitates rapid process optimization. youtube.com

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Scalability | Often challenging, requires process re-optimization | Linear scalability, straightforward scale-up |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, mixing |

| Reproducibility | Can vary between batches and operators | High reproducibility and consistency |

| Efficiency | Slower process development, more manual intervention | Rapid optimization, potential for 24/7 operation |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools in green chemistry, enabling novel chemical transformations under mild conditions using light or electricity as driving forces. rsc.org The application of these techniques to the 8-Methoxyquinolin-3-amine hydrochloride scaffold could unlock new avenues for its functionalization.

Visible-light photocatalysis, for instance, could be employed for the site-selective C-H functionalization of the quinoline (B57606) ring. rsc.orgrsc.org This allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach. mdpi.com Research could explore reactions such as alkylations, arylations, or aminations at various positions on the quinoline core, driven by photocatalysts that can be activated by low-energy visible light. rsc.orgmdpi.com

Electrocatalysis offers another sustainable method for driving redox reactions. For quinoline synthesis, electrocatalytic cascades, such as an azidation followed by an annulation, have been reported for related N-heterocycles, often requiring only a very low loading of a metal catalyst like copper. acs.org Future work could adapt these electrochemical methods to either construct the 8-Methoxyquinolin-3-amine core or to perform post-synthesis modifications, avoiding the use of stoichiometric chemical oxidants or reductants.

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org For the industrial production of this compound, the focus will be on creating routes that are not only economically viable but also environmentally benign. chemistryjournals.net

Key to this is the selection of catalysts and reaction conditions. The Friedländer annulation, a classic method for quinoline synthesis, is being reimagined with sustainable catalysts. nih.gov Research is moving towards using reusable solid acid catalysts, which simplify product isolation and can often be recycled without significant loss of activity. tandfonline.comrsc.org Microwave-assisted synthesis, another green technique, can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

The choice of starting materials and solvents is also critical. Future synthetic routes may leverage bio-based starting materials and non-toxic, renewable solvents like water or ethanol. chemistryjournals.netresearchgate.net Methodologies that improve atom economy, such as one-pot multi-component reactions, will be prioritized to minimize waste generation. nih.gov Evaluating synthetic pathways using green metrics toolkits will become standard practice to quantify the environmental footprint and guide the development of truly sustainable processes. rsc.org

Table 2: Green Chemistry Approaches for Quinoline Synthesis

| Approach | Description | Potential Benefit |

|---|---|---|

| Alternative Catalysts | Use of reusable solid acids, nanocatalysts, or earth-abundant metals (e.g., iron). nih.govtandfonline.comorganic-chemistry.org | Reduced cost, easier product purification, minimized metal waste. |

| Energy Efficiency | Microwave or ultrasound irradiation. tandfonline.com | Drastically reduced reaction times and energy consumption. |

| Alternative Solvents | Use of water, ethanol, or ionic liquids; solvent-free conditions. chemistryjournals.nettandfonline.com | Reduced use of volatile, toxic organic solvents. |

| Atom Economy | Multi-component, one-pot, or cascade reactions. nih.govnih.gov | Fewer synthetic steps, less waste generation. |

Advanced Materials Applications (excluding biological/clinical)

Beyond its traditional roles, the rigid, aromatic structure of the quinoline nucleus makes it an attractive building block for advanced materials. The specific functional groups of 8-Methoxyquinolin-3-amine—the electron-donating methoxy (B1213986) and amine groups, and the nitrogen atom in the heterocyclic ring—provide multiple points for coordination, polymerization, or modification.

One promising area is in the development of fluorescent sensors. Quinoline derivatives are known to form complexes with metal ions, leading to changes in their fluorescence properties. mdpi.comnanobioletters.comrsc.org The 8-methoxy and 3-amino groups could be tailored to create highly selective and sensitive chemosensors for detecting specific metal ions like Fe³⁺ or Al³⁺ in environmental or industrial samples. rsc.orglookchem.com The sensor's fluorescence might be "turned on" or "quenched" upon binding to the target ion. lookchem.com

Another potential application is in the field of organic electronics. The extended π-system of the quinoline ring suggests it could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in conductive polymers. The methoxy and amine substituents can be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting material, influencing its color, efficiency, and charge-transport characteristics.

Deepening Theoretical Understanding of Quinoline Amine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.org Applying these theoretical methods to this compound can provide profound insights into its electronic structure, reaction mechanisms, and spectroscopic properties. arabjchem.orgnih.gov

DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. This helps predict where electrophilic and nucleophilic attacks are most likely to occur. arabjchem.org Analysis of the frontier molecular orbitals (HOMO and LUMO) can explain the molecule's electronic transitions and its behavior in charge-transfer processes, which is crucial for designing applications in materials science. researchgate.net

Furthermore, computational studies can elucidate complex reaction mechanisms. nih.gov By modeling the transition states and intermediates of potential synthetic transformations, researchers can understand why certain catalysts or conditions favor one product over another. acs.org This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes. Such studies can also rationalize the regioselectivity of C-H functionalization reactions, helping to design strategies for modifying specific positions on the quinoline ring. acs.orgdntb.gov.ua

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iron (III) |

| Copper |

| Fe³⁺ |

Q & A

Q. What are the optimal synthetic routes for 8-Methoxyquinolin-3-amine hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis of quinoline derivatives typically involves cyclization, halogenation, or amination steps. For example, 3-Methylquinolin-2-amine hydrochloride is synthesized via cyclization of precursors under acidic conditions (e.g., HCl) . For 8-Methoxyquinolin-3-amine, a plausible route includes:

Methoxy introduction : Bromination of 8-hydroxyquinoline followed by methoxylation using NaOMe or MeOH under acidic conditions.

Amination : Substitution of a halogen (e.g., bromine) with an amine group via nucleophilic aromatic substitution, using NH₃ or NH₂ sources in polar solvents (e.g., THF/H₂O) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multiple techniques:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and amine (-NH₂) group positions via chemical shifts (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons in quinoline core at δ ~7.0–8.5 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁ClN₂O: calc. 234.06) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or cellular permeability. To address:

Solubility Optimization : Use DMSO stock solutions diluted in culture media (≤0.1% DMSO) to avoid cytotoxicity .

Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) .

Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition kinetics) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Use in silico tools to predict interactions:

- Docking Studies : Model binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the methoxy and amine groups .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cellular) to confirm activity .

- Scalability : Transition from batch to continuous flow reactors for gram-scale synthesis, improving reproducibility .

- Safety : Follow SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.